N-Cyclopropylazetidine-3-sulfonamide;hydrochloride

Description

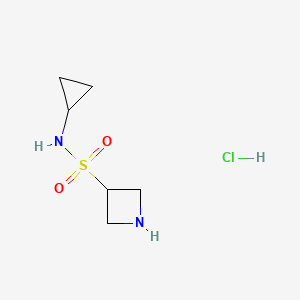

N-Cyclopropylazetidine-3-sulfonamide; hydrochloride is a chemically modified compound featuring a cyclopropyl group attached to an azetidine ring, a sulfonamide moiety, and a hydrochloride salt. The hydrochloride salt further improves stability and dissolution properties, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N-cyclopropylazetidine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S.ClH/c9-11(10,6-3-7-4-6)8-5-1-2-5;/h5-8H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIBREFWQZGTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylazetidine-3-sulfonamide;hydrochloride involves the reaction of cyclopropylamine with azetidine-3-sulfonyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at a low temperature to ensure the formation of the desired product. The resulting N-cyclopropylazetidine-3-sulfonamide is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylazetidine-3-sulfonamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions to prevent hydrolysis.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents under reflux conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Compounds with new functional groups replacing the sulfonamide.

Scientific Research Applications

Chemistry

N-Cyclopropylazetidine-3-sulfonamide;hydrochloride serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Table 2: Chemical Reactions

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts sulfonamide to sulfonic acid derivatives | Sulfonic acid derivatives |

| Reduction | Converts sulfonamide group to amine | Amine derivatives |

| Substitution | Replaces sulfonamide with other functional groups | New functional group compounds |

Biology

The compound is under investigation for its antimicrobial properties , particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. It functions by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to bacteriostatic effects.

Mechanism of Action:

The inhibition of dihydropteroate synthase disrupts bacterial growth by decreasing folate production, essential for DNA synthesis.

Medicine

Research indicates potential therapeutic applications of this compound in treating bacterial infections and as a diuretic. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting various pathways.

Case Study: Antibacterial Efficacy

Modifications to the sulfonamide structure have been shown to enhance antibacterial activity against resistant strains. For example, introducing electron-withdrawing groups has increased potency against Nocardia species.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis. Its unique properties make it valuable for developing agrochemicals and other industrial products.

Recent studies have highlighted the biological activities of this compound:

- Antimicrobial Activity: Laboratory tests confirm its effectiveness against various bacterial strains.

- Enzyme Inhibition: Investigations suggest potential inhibition of enzymes involved in different biological pathways.

Table 3: Biological Activity Overview

| Activity Type | Description | Findings |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | Active against E. coli |

| Enzyme Inhibition | Inhibits specific enzymes | Potential therapeutic targets |

Mechanism of Action

The mechanism of action of N-cyclopropylazetidine-3-sulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, thereby blocking their active sites. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Structural Analogs

Cyclopropylformamidine Hydrochloride (C₄H₈N₂·HCl)

- Key Features : Cyclopropyl group, formamidine, hydrochloride salt.

- Molecular Weight : 120.58 g/mol .

- Comparison : Lacks the azetidine ring and sulfonamide group present in the target compound. The absence of these moieties may reduce steric hindrance and alter binding affinity in biological systems.

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride (CAS 210049-20-0)

- Key Features : Sulfonamide group, naphthalene ring, hydrochloride salt.

- The sulfonamide group in both compounds may confer similar hydrogen-bonding capabilities .

Piperidine Derivatives (e.g., GZ-246B, GZ-253B)

- Key Features : Piperidine core, phenyl substituents, hydrochloride salts.

- Comparison : Piperidine rings (6-membered) vs. azetidine (4-membered) influence ring strain and conformational flexibility. Electronegative substituents (e.g., fluorine in GZ-274B) enhance metabolic stability, a strategy applicable to the target compound’s design .

Physicochemical Properties

Notes:

- The hydrochloride salt in all compounds enhances aqueous solubility.

- The azetidine ring in the target compound may confer higher polarity compared to piperidine analogs.

Biological Activity

N-Cyclopropylazetidine-3-sulfonamide;hydrochloride is a compound belonging to the sulfonamide class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a cyclopropyl group, an azetidine ring, and a sulfonamide moiety. This combination is significant because it influences the compound's reactivity and biological activity compared to other sulfonamides.

| Component | Description |

|---|---|

| Cyclopropyl Group | Enhances reactivity and potential biological effects. |

| Azetidine Ring | Provides structural stability and specificity in interactions. |

| Sulfonamide Moiety | Known to inhibit certain enzymes, mimicking natural substrates. |

This compound primarily exerts its biological effects through the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound effectively disrupts bacterial growth and replication processes.

- Inhibition of Dihydropteroate Synthase : This mechanism leads to a decrease in folate production, essential for DNA synthesis in bacteria, thus exhibiting bacteriostatic properties rather than bactericidal ones.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its efficacy can be enhanced through structural modifications that introduce electron-withdrawing groups .

- Enzyme Inhibition : Beyond antibacterial activity, the compound may inhibit other enzymes relevant to different biological pathways, making it a candidate for further therapeutic exploration.

- Therapeutic Applications : Investigations into its use as a diuretic and in treating bacterial infections highlight its versatility in medicinal chemistry.

Case Studies

Several studies have documented the biological effects of sulfonamides similar to this compound:

- Antibacterial Efficacy : Research has demonstrated that modifications to the sulfonamide structure can significantly enhance antibacterial activity against resistant strains of bacteria. For instance, substituents like nitro groups have been associated with increased potency against Nocardia species .

- Toxicity Profiles : While sulfonamides are generally well-tolerated, adverse reactions such as Stevens-Johnson syndrome have been reported. Understanding these risks is crucial for developing safer derivatives .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis Techniques : Various synthetic pathways have been explored to optimize yield and purity while maintaining biological activity. This includes leveraging modern organic chemistry techniques to produce more effective analogs .

- In Vitro Studies : Laboratory tests have confirmed the compound's ability to inhibit bacterial growth effectively, supporting its potential as a therapeutic agent.

Q & A

Q. How to resolve contradictory biological activity data across studies?

- Methodology :

- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and dose-response curves.

- Metabolite Profiling : Use LC-HRMS to identify active metabolites or degradation products.

- Structural Analogues : Compare with pharmacophores in agrochemical or medicinal chemistry studies (e.g., trifluoromethyl pyridine derivatives) .

Data Contradiction Analysis

- Case Study : Conflicting NMR data for the cyclopropyl group may arise from solvent polarity or pH variations. For example, DO vs. CDCl can shift proton signals due to hydrogen bonding. Replicate experiments under standardized conditions and reference PubChem’s computed spectral data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.